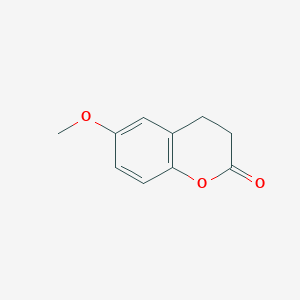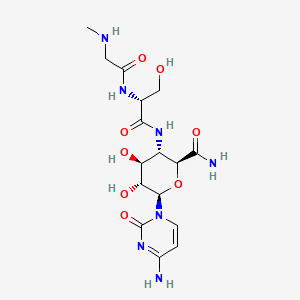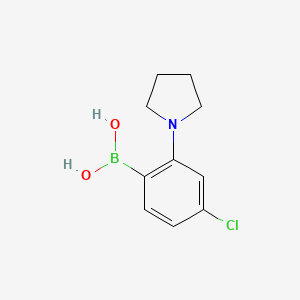
1-(Bromomethyl)-2-ethynylbenzene
Übersicht
Beschreibung
1-(Bromomethyl)-2-ethynylbenzene is an organic compound featuring a benzene ring substituted with a bromomethyl group and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-ethynylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-ethynylbenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes using automated reactors to control temperature and reaction time precisely. This ensures consistent product quality and high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-2-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The ethynyl group can undergo electrophilic addition reactions with halogens like bromine or chlorine, forming dihalogenated products.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Electrophilic Addition: Bromine (Br2) or chlorine (Cl2) in an organic solvent like carbon tetrachloride (CCl4) is used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions .
Major Products Formed:
Substitution: Formation of alcohols or amines.
Addition: Formation of dihalogenated benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes .
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-2-ethynylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-2-ethynylbenzene involves its reactivity due to the presence of both the bromomethyl and ethynyl groups. The bromomethyl group is highly reactive in nucleophilic substitution reactions, while the ethynyl group can participate in addition reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it versatile in synthetic applications .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-2-ethynylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-3-ethynylbenzene: Similar structure but with the ethynyl group in the meta position.
1-(Bromomethyl)-4-ethynylbenzene: Similar structure but with the ethynyl group in the para position
Uniqueness: 1-(Bromomethyl)-2-ethynylbenzene is unique due to the specific positioning of the bromomethyl and ethynyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2-ethynylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYHSHIINCLCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578692 | |
| Record name | 1-(Bromomethyl)-2-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211508-95-1 | |
| Record name | 1-(Bromomethyl)-2-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3049520.png)

![2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3049522.png)



